molecular formula C12H10O6 B12527431 (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid CAS No. 773059-57-7

(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid

Cat. No.: B12527431
CAS No.: 773059-57-7
M. Wt: 250.20 g/mol
InChI Key: CEAYRVRJDYGORG-FPYGCLRLSA-N
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Description

(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid is an organic compound characterized by its unique structure, which includes a formyl group, a hydroxyphenyl group, and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid typically involves the condensation of 2-formyl-4-hydroxybenzaldehyde with butanedioic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-4-hydroxybenzaldehyde: Shares the formyl and hydroxyphenyl groups but lacks the butanedioic acid moiety.

    Butanedioic acid: Lacks the formyl and hydroxyphenyl groups.

Uniqueness

(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

773059-57-7

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

(2E)-2-[(2-formyl-4-hydroxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C12H10O6/c13-6-9-4-10(14)2-1-7(9)3-8(12(17)18)5-11(15)16/h1-4,6,14H,5H2,(H,15,16)(H,17,18)/b8-3+

InChI Key

CEAYRVRJDYGORG-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C=O)/C=C(\CC(=O)O)/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1O)C=O)C=C(CC(=O)O)C(=O)O

Origin of Product

United States

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